1-Acetyl-5-nitroindoline chemical properties
1-Acetyl-5-nitroindoline chemical properties
An In-depth Technical Guide to 1-Acetyl-5-nitroindoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 1-Acetyl-5-nitroindoline (CAS No. 33632-27-8), a key intermediate in synthetic organic chemistry. The document details its fundamental chemical and physical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity and its established role as a versatile building block in the development of pharmacologically active molecules. This content is intended for researchers, medicinal chemists, and drug development professionals seeking a consolidated technical resource on this compound.
Introduction
Indoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indoline ring system allows for the fine-tuning of pharmacological activity. 1-Acetyl-5-nitroindoline is a derivative of significant interest, serving not as an end-product, but as a crucial precursor for more complex molecular architectures. The presence of two key functional groups—the N-acetyl moiety and the C-5 nitro group—provides orthogonal handles for chemical modification. The acetyl group acts as a stable protecting group for the indoline nitrogen, modulating its nucleophilicity, while the nitro group is a versatile precursor for an amino group, which can be further derivatized to introduce diverse pharmacophores. This guide synthesizes the available technical data to provide a holistic understanding of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
1-Acetyl-5-nitroindoline is commercially available as a yellow crystalline solid.[2] Its core identity and key physical properties are summarized below, providing foundational data for experimental design and material handling.
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | [3][4] |
| CAS Number | 33632-27-8 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | Yellow Powder / Crystals | |
| Melting Point | 175-177 °C | [5][6] |
| Storage Temp. | 2-8°C |
Synthesis and Reactivity
The primary utility of 1-Acetyl-5-nitroindoline lies in its role as a synthetic intermediate. Its preparation is straightforward, and its functional groups dictate its subsequent chemical transformations.
Synthesis via N-Acetylation
The most common and efficient synthesis of 1-Acetyl-5-nitroindoline involves the direct N-acetylation of its parent compound, 5-nitroindoline. This reaction protects the secondary amine, rendering the aromatic ring more susceptible to other transformations and preventing unwanted side reactions in subsequent steps.
Caption: Synthetic workflow for 1-Acetyl-5-nitroindoline.
Experimental Protocol: Synthesis of 1-Acetyl-5-nitroindoline [6]
This protocol is adapted from a standard literature procedure for the N-acetylation of 5-nitroindoline.
-
Reaction Setup: In a round-bottom flask, combine 5-nitroindoline (12.01 g) with pyridine (100 ml) and acetic anhydride (50 ml).
-
Reaction Execution: Stir the resulting mixture for 17 hours under an inert argon atmosphere at room temperature.
-
Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the solvents. The remaining solid residue is the desired product, 1-Acetyl-5-nitroindoline.
-
Purification (if necessary): The product is often of sufficient purity for subsequent steps. If required, recrystallization can be performed from a suitable solvent system like ethanol. The product typically presents with a melting point of 175-177 °C.[6]
Key Reactivity Pathways
The chemical utility of 1-Acetyl-5-nitroindoline is defined by the reactivity of its two primary functional groups. These groups can be manipulated to build molecular complexity.
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Nitro Group Reduction: The nitro group at the C-5 position is readily reduced to a primary amine (1-Acetyl-5-aminoindoline). This transformation is a critical step for introducing new substituents via amide bond formation, reductive amination, or diazotization reactions. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂), are typically effective.[7] This pathway is fundamental to its use in synthesizing dual 5-LOX/sEH inhibitors.[7]
-
N-Acetyl Group Deprotection: The acetyl group can be removed via hydrolysis under acidic or basic conditions to regenerate the free secondary amine, yielding 5-nitroindoline.[8] This allows for subsequent modification at the nitrogen position if the synthetic strategy requires it.
Caption: Key reactivity pathways of 1-Acetyl-5-nitroindoline.
Spectroscopic Analysis
Accurate structural confirmation is paramount in synthetic chemistry. The following data provides the characteristic spectroscopic signature of 1-Acetyl-5-nitroindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data below corresponds to spectra acquired in deuterated chloroform (CDCl₃).[6]
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [6]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 8.28, 8.10, 8.01 | Aromatic Protons | Protons on the nitro-substituted benzene ring, deshielded by the electron-withdrawing nitro group. |
| 4.23 | -N-CH₂- | Protons of the methylene group adjacent to the amide nitrogen (C2). |
| 3.31 | -CH₂-Ar | Protons of the methylene group adjacent to the aromatic ring (C3). |
| 2.28 | -CO-CH₃ | Protons of the acetyl methyl group, appearing as a characteristic singlet. |
Table 2: ¹³C NMR Spectroscopic Data (75.47 MHz, CDCl₃) [6]
| Chemical Shift (δ) ppm | Assignment |
| 169.8 | Amide Carbonyl (C=O) |
| 143.4, 132.4 | Quaternary Aromatic Carbons |
| 124.27, 119.93, 115.73 | Aromatic CH Carbons |
| 49.11 | -N-C H₂- (C2) |
| 27.01 | -C H₂-Ar (C3) |
| 23.95 | -CO-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands (CHCl₃) [6]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1680 | Amide C=O Stretch (strong) |
| 1600 | Aromatic C=C Stretch |
| 1480, 1470 | C-H Bending |
| 1340, 1320 | N-O Symmetric Stretch (Nitro Group) |
The prominent peak at 1680 cm⁻¹ is a definitive indicator of the N-acetyl group's carbonyl functionality.[6]
Applications in Research and Drug Development
1-Acetyl-5-nitroindoline is not known for its intrinsic biological activity but is a well-established building block in the synthesis of bioactive compounds.[3]
-
α1-Adrenoceptor Antagonists: The compound has been utilized as a starting material in the design and synthesis of novel α1-adrenoceptor (α1-AR) antagonists.[9] These agents are clinically significant for treating conditions such as benign prostatic hyperplasia (BPH).[9] The synthesis involves reducing the nitro group to an amine and subsequently elaborating this position to introduce complex side chains that confer receptor affinity and selectivity.[9]
-
Anti-Inflammatory Agents: Recent research has demonstrated the use of 5-nitroindoline (obtainable from the title compound by deprotection) in creating dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These multi-target agents have shown remarkable efficacy in animal models of inflammation, paving the way for new anti-inflammatory drug candidates.[7]
-
Anticancer Research: While direct use is not specified, related 5-nitroindole scaffolds are being actively investigated as binders of c-Myc G-quadruplex DNA, a novel anticancer strategy.[10] The synthetic pathways developed for these molecules often intersect with intermediates like 1-Acetyl-5-nitroindoline, highlighting its potential role in synthesizing next-generation oncology drugs.
Safety and Handling
According to the Safety Data Sheet (SDS), 1-Acetyl-5-nitroindoline is not classified as a hazardous substance at its given concentration.[2] However, standard laboratory safety protocols should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage temperature is between 2-8°C.
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] If ingested, rinse mouth with water.[2] Seek medical attention if symptoms occur.[2]
Conclusion
1-Acetyl-5-nitroindoline is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic profile make it a reliable component in multi-step synthetic campaigns. The compound’s true value is realized through the strategic manipulation of its N-acetyl and C-5 nitro groups, which provides access to a wide array of functionalized indoline derivatives with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory and α1-AR antagonist agents. This guide provides the core technical knowledge required for the effective utilization of this important building block in a research and development setting.
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